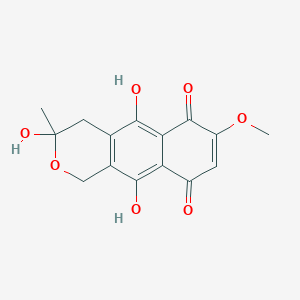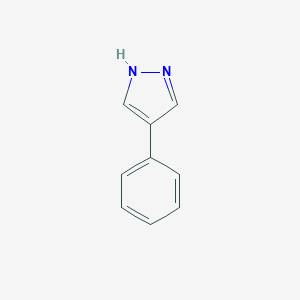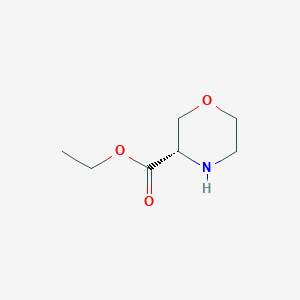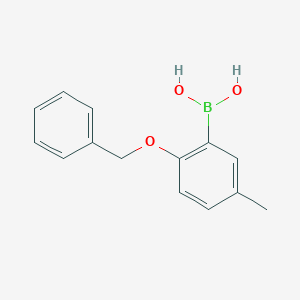
(2-(Benzyloxy)-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Benzyloxy)-5-methylphenyl)boronic acid” is a type of boronic acid, which are known for their utility in various applications, including their use as reaction catalysts . It has a linear formula of C6H5CH2OC6H4B(OH)2 .
Synthesis Analysis
Boronic acids can be synthesized through various methods. For instance, a general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported . Another method involves the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides .Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), using Becke-3–Lee–Yang–Parr (B3LYP) hybrid density functional . The dipole moment of the molecule was calculated to be 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .Chemical Reactions Analysis
Boronic acids are known for their reactivity with diols and strong Lewis bases such as fluoride or cyanide anions . They have been used in various reactions such as Palladium complex-catalyzed selective hydroxylation, Palladium (II)-catalyzed oxidative Heck reactions, Metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 428.7±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 213.0±29.3 °C . It also has a molar refractivity of 64.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
Boronic acids are attractive synthetic intermediates and have been shown to be effective as inhibitors of various enzymes . This compound, synthesized in 44% overall yield, could be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .
Methods of Application
The synthetic scheme includes β-borylation of α, β-unsaturated carbonyl compounds using Cu(I) as catalyst, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl group with sodium periodate .
Results or Outcomes
The current results will be useful for the deprotection of other boronic esters, such as pinanediol protected compounds, which are being used extensively in stereoselective synthesis .
Application in Catalytic Protodeboronation
Field
Catalysis
Summary of the Application
Protodeboronation of pinacol boronic esters is a valuable but unknown transformation . This process is utilized in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Methods of Application
The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach .
Results or Outcomes
The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application in Palladium Complex-Catalyzed Selective Hydroxylation
Summary of the Application
The compound is used as a reactant for palladium complex-catalyzed selective hydroxylation .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Palladium (II)-Catalyzed Oxidative Heck Reactions
Summary of the Application
The compound is used as a reactant for palladium (II)-catalyzed oxidative Heck reactions .
Results or Outcomes
Application in Metal-Free Electrophilic Fluorination
Summary of the Application
The compound is used as a reactant for metal-free electrophilic fluorination .
Results or Outcomes
Application in Suzuki-Miyaura Cross-Coupling Reactions
Summary of the Application
The compound is used as a reactant for Suzuki-Miyaura cross-coupling reactions .
Results or Outcomes
Application in Glucose Sensors
Field
Biochemistry
Summary of the Application
Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .
Results or Outcomes
Application in Sensing
Field
Chemistry
Summary of the Application
Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Results or Outcomes
Application in Non-Enzymatic Glucose Sensors
Summary of the Application
Boronic acid (BA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .
Results or Outcomes
Application in Cross-Coupling Reactions
Summary of the Application
Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .
Safety And Hazards
Propiedades
IUPAC Name |
(5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTEZABFLVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562402 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-methylphenyl)boronic acid | |
CAS RN |
127972-17-2 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

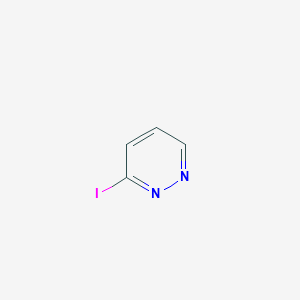
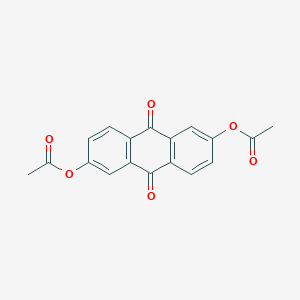
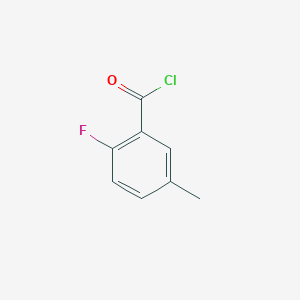
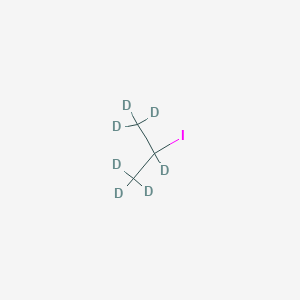
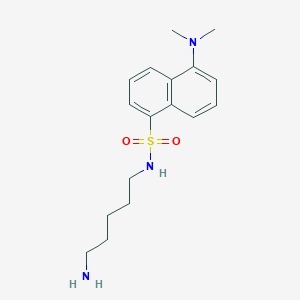
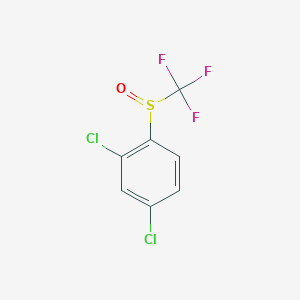
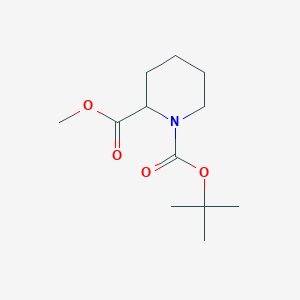
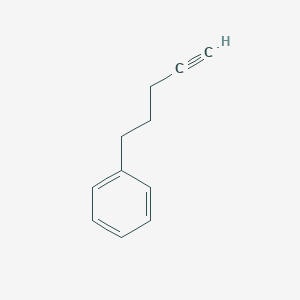

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
